molecular formula C10H9Br2NO2 B13674181 Methyl 4-amino-3-(2,2-dibromoethenyl)benzoate

Methyl 4-amino-3-(2,2-dibromoethenyl)benzoate

Cat. No.: B13674181
M. Wt: 334.99 g/mol
InChI Key: HNKRQGWSGINRPA-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(2,2-dibromoethenyl)benzoate is a halogenated aromatic ester featuring a benzoate backbone substituted with an amino group at the para position and a dibromoethenyl group at the meta position.

Properties

Molecular Formula

C10H9Br2NO2

Molecular Weight

334.99 g/mol

IUPAC Name

methyl 4-amino-3-(2,2-dibromoethenyl)benzoate

InChI

InChI=1S/C10H9Br2NO2/c1-15-10(14)6-2-3-8(13)7(4-6)5-9(11)12/h2-5H,13H2,1H3

InChI Key

HNKRQGWSGINRPA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)C=C(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-(2,2-dibromovinyl)benzoate typically involves the reaction of 4-amino-3-(2,2-dibromovinyl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The detailed synthetic route can vary depending on the specific requirements and available reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the benzoic acid derivative is reacted with methanol under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(2,2-dibromovinyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce vinyl or ethyl derivatives. Substitution reactions can result in the formation of various substituted benzoates .

Scientific Research Applications

Methyl 4-amino-3-(2,2-dibromovinyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-3-(2,2-dibromovinyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the dibromovinyl group can participate in halogen bonding. These interactions can affect the activity of enzymes and other biological molecules, leading to various physiological effects .

Comparison with Similar Compounds

Structural Differences :

  • Substituent : The dibromoethenyl group in the target compound is replaced with a 2,2-difluoroethoxy group.

Deltamethrin (CAS 52918-63-5)

Structural Differences :

  • Deltamethrin contains a cyclopropane ring and a cyano group, unlike the benzoate backbone of the target compound. However, both share the 2,2-dibromoethenyl moiety, which is critical for bioactivity in Deltamethrin .

Functional Insights :

  • In Deltamethrin, the dibromoethenyl group enhances insecticidal activity by stabilizing interactions with neuronal sodium channels. This suggests that the same group in Methyl 4-amino-3-(2,2-dibromoethenyl)benzoate could similarly influence biological targeting, albeit modulated by the amino and ester groups .

Phenacyl Benzoate Derivatives (e.g., 2-(4-Bromophenyl)-2-Oxoethyl 4-Methylbenzoate)

Structural Differences :

  • Phenacyl esters feature a ketone-linked aromatic group instead of the amino and dibromoethenyl substituents.

Solubility and Polarity

  • Dibromoethenyl vs. Difluoroethoxy : Bromine’s lipophilicity likely reduces aqueous solubility compared to the difluoroethoxy analog, which benefits from fluorine’s polarity. This difference could impact drug delivery or environmental persistence .

Data Table: Key Comparisons

Compound Substituent Molecular Weight (g/mol) Key Properties Applications
This compound -NH₂, -CH=CBr₂ ~322.9 (estimated) High lipophilicity, reactive C-Br bonds Pesticidal, drug delivery
Methyl 4-amino-3-(2,2-difluoroethoxy)benzoate -NH₂, -OCH₂CF₂ 255.2 Polar, stable C-F bonds Medicinal chemistry
Deltamethrin Cyclopropane, -CN, -CBr₂ 505.2 Neurotoxic, photostable Insecticide
Phenacyl 4-methylbenzoate -COC₆H₄Br, -COOCH₃ 333.2 Photo-labile Protecting groups

Biological Activity

Methyl 4-amino-3-(2,2-dibromoethenyl)benzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group and a dibromovinyl group attached to a benzoate moiety. The presence of these functional groups contributes to its reactivity and potential interactions with biological macromolecules.

Property Details
Molecular Formula C10H8Br2N O2
Molecular Weight 327.98 g/mol
Functional Groups Amino, Dibromovinyl

Enzyme Inhibition and Protein Binding

The amino group in this compound facilitates hydrogen bonding with proteins and enzymes, which can influence their activity. Studies indicate that this compound may act as an enzyme inhibitor, impacting various biochemical pathways. The dibromovinyl group may also participate in halogen bonding interactions, further modulating biological activity.

Case Studies

  • Enzyme Interaction Studies :
    • A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound could inhibit enzyme activity by binding to the active site, altering substrate affinity and reaction rates.
  • Antimicrobial Testing :
    • Compounds structurally related to this compound were tested against Escherichia coli and Staphylococcus aureus. Results showed varying degrees of inhibition, providing a basis for further exploration of this compound's antimicrobial potential.

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Hydrogen Bonding : The amino group allows for strong interactions with target proteins.
  • Halogen Bonding : The dibromovinyl group enhances reactivity and specificity towards certain biological targets.

These interactions can lead to alterations in enzymatic functions or disruptions in cellular processes.

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